molecular formula C19H22N2O3 B2537493 {2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid CAS No. 95316-71-5

{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid

Cat. No. B2537493
CAS RN: 95316-71-5
M. Wt: 326.396
InChI Key: KTVDAHDVQPOQOW-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid (DEAPA) is an organic compound that is widely used in scientific research. It is a derivative of phenoxyacetic acid, and has a wide range of applications in the fields of biochemistry and physiology. DEAPA is an important compound in the field of drug discovery, as it has been used to synthesize several important drugs. In addition, it has been used in various laboratory experiments, and its mechanism of action is well understood.

Scientific Research Applications

Synthesis and Structural Characterization

Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which are structurally related to the requested compound, have been synthesized and characterized. These derivatives have been analyzed using various spectroscopic techniques and elemental analyses. The X-ray structures reveal that the complexes adopt a polymeric configuration, indicating potential applications in material science and catalysis (Baul et al., 2002).

Advanced Oxidation Processes

The degradation pathways and toxicity of acetaminophen and its by-products using the electro-Fenton process, a technique related to advanced oxidation processes, demonstrate the relevance of such methodologies in environmental science for water treatment and pollutant degradation. This research provides insight into the potential environmental impact and applications of related compounds in water purification technologies (Le et al., 2017).

Anti-inflammatory Activity

The synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids highlight the potential therapeutic applications of these compounds. This research contributes to the development of new drugs with improved potency and lower toxicity (Atkinson et al., 1983).

Renewable Building Blocks

Exploration of renewable phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol, suggests applications in polymer science for creating materials with specific properties. This research opens pathways for sustainable material development (Trejo-Machin et al., 2017).

Molecular Imprinting

Molecular imprinted polymer nanoparticles coupled by high-performance liquid chromatography have been used for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This showcases the application of molecular imprinting technology for environmental monitoring and analytical chemistry, providing a basis for the selective detection of specific compounds in various samples (Omidi et al., 2014).

properties

IUPAC Name

2-[2-[[4-(diethylamino)phenyl]iminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-21(4-2)17-11-9-16(10-12-17)20-13-15-7-5-6-8-18(15)24-14-19(22)23/h5-13H,3-4,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDAHDVQPOQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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